molecular formula C18H17ClO4 B3096593 (2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 1287193-96-7

(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3096593
CAS No.: 1287193-96-7
M. Wt: 332.8 g/mol
InChI Key: SDKFEWSQYHGMQY-VQHVLOKHSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) linking two aromatic rings. The 3-chlorophenyl group at position 1 and the 2,3,4-trimethoxyphenyl group at position 3 contribute to its unique electronic and steric properties. This compound shares structural similarities with other chalcones, which are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-21-16-10-8-12(17(22-2)18(16)23-3)7-9-15(20)13-5-4-6-14(19)11-13/h4-11H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKFEWSQYHGMQY-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as TMOCC, is a chalcone derivative with significant biological activity. This compound has been studied for its potential therapeutic effects, particularly in oncology and antimicrobial applications. This article delves into the biological activities of TMOCC, supported by data tables and research findings.

  • Molecular Formula : C18H17ClO4
  • Molecular Weight : 332.8 g/mol
  • CAS Number : 1287193-96-7
  • Purity : Typically 95%.

Anticancer Activity

TMOCC has demonstrated notable antiproliferative effects against various cancer cell lines. Research indicates that it induces apoptosis in hepatocellular carcinoma (HCC) cells by targeting specific signaling pathways.

  • Apoptosis Induction : TMOCC promotes apoptosis through the suppression of the RAS-ERK and AKT/FOXO3a signaling pathways. This was evidenced by:
    • Decreased mitochondrial transmembrane potential.
    • Induction of DNA double-strand breaks.
    • Increased expression of pro-apoptotic proteins such as BAX and PARP-1 .
  • In Vitro Studies : In studies using MCF-7 breast cancer cells, TMOCC exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

TMOCC also shows promising antibacterial properties. Its structure allows it to interact with bacterial cell membranes, leading to growth inhibition.

Structure-Activity Relationship

The presence of methoxy groups in the phenyl rings enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Compounds with hydroxyl and methoxy substituents showed improved MIC values compared to those without these groups .

Data Summary

Biological Activity Cell Line/Organism Effect Observed Reference
AntiproliferativeMCF-7Significant cytotoxicity (IC50 = 3.9 nM)
Apoptosis InductionHCC CellsInduces apoptosis via RAS-ERK pathway suppression
AntibacterialVarious BacteriaGrowth inhibition (MIC values ≤ 0.94 μg/mL)

Case Studies and Research Findings

  • Study on Hepatocellular Carcinoma :
    • TMOCC was shown to inhibit cell viability and proliferation in HCC cells significantly. The study utilized various assays including CCK-8 for viability and flow cytometry for apoptosis detection .
  • Antibacterial Activity Assessment :
    • A comparative analysis revealed that TMOCC outperformed several other chalcone derivatives in inhibiting bacterial growth, particularly against strains like E. coli and Bacillus subtilis .

Scientific Research Applications

Scientific Research Applications

Based on the search results, chalcones and their derivatives, including those with trimethoxyphenyl and chlorophenyl substitutions, have applications in the following areas:

  • Anticancer Research: Several chalcone derivatives exhibit anticancer activity . For example, thiazole-privileged chalcones with a trimethoxy phenyl moiety have shown remarkable anticancer activity against CCRF-CEM, NCI-H460, SK-MEL-5, and OVCAR-8 cell lines .
  • Tubulin Polymerization Inhibition: Some chalcone derivatives are investigated as tubulin polymerization inhibitors . Research indicates that these compounds can disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Drug Development: Due to their potential anticancer properties, chalcone derivatives are considered promising lead compounds for further clinical anti-cancer drug development . Modifications to the chalcone structure, such as the introduction of chlorine or other substituents, can influence their activity and selectivity .

Related Chalcone Derivatives and Their Applications

The search results also mention related chalcone derivatives, providing further insight into potential applications:

  • (2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound has the molecular formula C18H17ClO4 and is characterized by a chlorophenyl group at one end and a trimethoxyphenyl group at the other . It is studied for its chemical properties and crystal structure .
  • 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound and its dichloro analog were evaluated as potential tubulin polymerization inhibitors and for their antiproliferative effects in breast cancer cells .

Data Table of Related Compounds and Activities

CompoundActivity/Application
Thiazole-privileged chalcones with trimethoxy phenyl moietyAnticancer activity against CCRF-CEM, NCI-H460, SK-MEL-5, and OVCAR-8 cell lines
3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneTubulin polymerization inhibition, antiproliferative effects in breast cancer cells, induction of apoptosis
3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-oneTubulin polymerization inhibition, antiproliferative effects in breast cancer cells
(2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneChemical intermediate, crystal structure studies

Case Studies and Research Findings

While specific case studies directly involving “(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one” are not available within the search results, studies on related compounds provide insight:

  • A study on 3-chloro-β-lactams found that one such compound demonstrated minimal cytotoxicity against non-tumorigenic HEK-293T cells, inhibited in vitro polymerization of tubulin, and caused a mitotic catastrophe by targeting tubulin .
  • Another study synthesized new thiazole-privileged chalcones and evaluated their anticancer activities, demonstrating that the presence and position of substituents significantly impact antitumor activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on Aromatic Rings

Chlorophenyl vs. Other Halogenated or Substituted Groups
  • Bromothiophene substitution: The compound (2E)-1-(5-bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one () replaces the 3-chlorophenyl group with a bromothiophene moiety.
  • Dichlorophenyl substitution : (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () features two chlorine atoms on the phenyl ring, increasing steric bulk and lipophilicity. This may improve membrane permeability but reduce solubility.
  • Hydroxyphenyl substitution : Compounds like (E)-1-(2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one () introduce a hydroxyl group, enabling hydrogen bonding and altering crystal packing (e.g., supramolecular sheets via O–H···O interactions) .
Trimethoxyphenyl Positional Isomerism
  • 2,3,4- vs. 3,4,5-trimethoxyphenyl : The position of methoxy groups significantly impacts bioactivity. For example, (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () has methoxy groups at positions 3,4,5, which are associated with enhanced tubulin polymerization inhibition in anticancer studies compared to 2,3,4-substituted derivatives .

Crystallographic and Conformational Differences

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Reference
Target compound Not reported Likely limited to van der Waals
(2E)-1-(5-Bromothiophen-2-yl) analogue Monoclinic P2₁/c a=9.4305, b=13.9334, c=25.6417 None observed
(E)-1-(2-Hydroxyphenyl) analogue Orthorhombic Pbca a=9.4305, b=13.9334, c=25.6417 O–H···O (dashed lines in packing)
(2E)-1-(2,4-Dichlorophenyl) analogue Orthorhombic Pbca a=9.4305, b=13.9334, c=25.6417 None observed
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl) Triclinic P1 a=5.8884, b=7.3328, c=14.6752, α=102.8°, β=95.0° None observed
  • The absence of hydroxyl groups in the target compound likely results in less directional intermolecular forces, relying on π-π stacking or weak van der Waals interactions for crystal stabilization. In contrast, hydroxylated analogues form robust hydrogen-bonded networks .

Q & A

Q. What advanced techniques validate charge-transfer properties in this compound?

  • Answer: Cyclic voltammetry measures redox potentials (E1/2) to estimate HOMO/LUMO energies. Spectroelectrochemistry tracks UV-Vis changes during oxidation/reduction. Coupled with DFT-derived Mulliken charges, this reveals sites prone to electron transfer in catalytic or sensing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

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